molecular formula C7H13N3O2 B1418781 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 915921-79-8

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B1418781
CAS No.: 915921-79-8
M. Wt: 171.2 g/mol
InChI Key: VOPQTOVQOMFROW-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound belonging to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

The synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the ethanamine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with an ester in the presence of a dehydrating agent can yield the oxadiazole ring. Subsequent alkylation with 2-methoxyethylamine introduces the desired substituent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine can be compared with other oxadiazole derivatives, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of oxadiazoles.

Properties

IUPAC Name

1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-5(8)7-9-6(10-12-7)3-4-11-2/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPQTOVQOMFROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672400
Record name 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-79-8
Record name 3-(2-Methoxyethyl)-α-methyl-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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